Boc-Arg(NO2)-OH
CAS No.: 2188-18-3
VCID: VC21538701
Molecular Formula: C11H21N5O6
Molecular Weight: 319.31 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-Arg(NO2)-OH, also known as N-α-tert-butoxycarbonyl-N-ω-nitro-L-arginine, is a derivative of the amino acid arginine. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a nitro (NO2) substituent on the side chain. This compound is of interest due to its structural similarity to arginine and its potential biological activities, particularly in modulating nitric oxide synthase activity and influencing physiological processes like vasodilation and immune response . Synthesis and ApplicationsThe synthesis of Boc-Arg(NO2)-OH typically involves protecting the amino group with a Boc group and introducing a nitro substituent on the arginine side chain. This compound is used in peptide synthesis, where the nitro group can act as a protecting group to prevent unwanted side reactions, such as the formation of δ-lactams . Boc-Arg(NO2)-OH is also utilized in the preparation of synthetic peptides, which can have various biological activities . Research FindingsResearch on Boc-Arg(NO2)-OH highlights its stability and reactivity in peptide synthesis. The nitro group is effective in preventing δ-lactam formation, a common side reaction during arginine incorporation in solid-phase peptide synthesis . This property makes Boc-Arg(NO2)-OH a valuable compound in peptide chemistry. Comparison with Similar CompoundsBoc-Arg(NO2)-OH is compared with other arginine derivatives, such as Boc-D-Arg(NO2)-OH, Fmoc-Arg(NO2)-OH, and Boc-Arg(Pbf)-OH, each having unique characteristics:
|
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 2188-18-3 | |||||||||||||||
Product Name | Boc-Arg(NO2)-OH | |||||||||||||||
Molecular Formula | C11H21N5O6 | |||||||||||||||
Molecular Weight | 319.31 g/mol | |||||||||||||||
IUPAC Name | (2S)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |||||||||||||||
Standard InChI | InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m0/s1 | |||||||||||||||
Standard InChIKey | OZSSOVRIEPAIMP-ZETCQYMHSA-N | |||||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-] | |||||||||||||||
SMILES | CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)NC(CCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-] | |||||||||||||||
Synonyms | Boc-Arg(NO2)-OH;2188-18-3;n-boc-n'-nitro-l-arginine;(S)-2-((tert-Butoxycarbonyl)amino)-5-(3-nitroguanidino)pentanoicacid;SBB064181;n2-(tert-butoxycarbonyl)-n5-(n-nitrocarbamimidoyl)-l-ornithine;Nalpha-Boc-Nomega-nitro-L-arginine;C11H21N5O6;EINECS218-580-0;PubChem12925;Boc-L-Arginine(Nitro);N-Boc-Arg(NO2);AC1Q5XNS;AC1L2O4L;BOC-L-Arg(NO2)-OH;MLS006011690;15470_ALDRICH;BOC-ARGININE(NO2)-OH;SCHEMBL7424943;N|A-Boc-N|O-nitro-L-arginine;SCHEMBL13194551;15470_FLUKA;L-Ornithine,N2-((1,1-dimethylethoxy)carbonyl)-N5-(imino(nitroamino)methyl)-;MolPort-000-146-167;OZSSOVRIEPAIMP-ZETCQYMHSA-N | |||||||||||||||
PubChem Compound | 75141 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume